molecular formula C18H24FN3O5 B3950943 [4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid

[4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid

Cat. No.: B3950943
M. Wt: 381.4 g/mol
InChI Key: NKNXBZQZVPQHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a piperidinylmethanone moiety. The addition of oxalic acid enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . The deprotection of these piperazines is achieved using PhSH, followed by selective intramolecular cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of solvents such as hexane, toluene, methyl ethyl ketone (MEK), dimethoxyethane (DME), tetrahydrofurane (THF), dimethylformamide (DMF), or tert-butanol . These solvents facilitate the reaction and purification processes, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as halogens . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone lies in its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to inhibit human equilibrative nucleoside transporters with high selectivity makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O.C2H2O4/c17-14-3-1-2-4-15(14)19-9-11-20(12-10-19)16(21)13-5-7-18-8-6-13;3-1(4)2(5)6/h1-4,13,18H,5-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNXBZQZVPQHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid
Reactant of Route 6
Reactant of Route 6
[4-(2-Fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.